molecular formula C15H12Cl2N2OS B5860501 N-[(2,4-dichlorophenyl)carbamothioyl]-2-phenylacetamide

N-[(2,4-dichlorophenyl)carbamothioyl]-2-phenylacetamide

Cat. No.: B5860501
M. Wt: 339.2 g/mol
InChI Key: NUQOJQHVYQHSEQ-UHFFFAOYSA-N
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Description

N-[(2,4-dichlorophenyl)carbamothioyl]-2-phenylacetamide is a chemical compound with a molecular formula of C15H13Cl2N2OS It is known for its unique structure, which includes a dichlorophenyl group, a carbamothioyl group, and a phenylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-dichlorophenyl)carbamothioyl]-2-phenylacetamide typically involves the reaction of 2,4-dichloroaniline with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and yield, with careful control of reaction parameters such as temperature, pressure, and reaction time. Industrial production may also involve the use of automated systems for mixing, heating, and purification to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-dichlorophenyl)carbamothioyl]-2-phenylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(2,4-dichlorophenyl)carbamothioyl]-2-phenylacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(2,4-dichlorophenyl)carbamothioyl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in antimicrobial research, the compound may inhibit the growth of bacteria by interfering with essential metabolic processes.

Comparison with Similar Compounds

N-[(2,4-dichlorophenyl)carbamothioyl]-2-phenylacetamide can be compared with other similar compounds, such as:

    N-[(2,4-dichlorophenyl)carbamothioyl]benzamide: Similar structure but with a benzamide group instead of a phenylacetamide group.

    N-[(2,4-dichlorophenyl)carbamothioyl]cyclohexanecarboxamide: Contains a cyclohexanecarboxamide group.

    N-[(2,4-dichlorophenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide: Features a methoxynaphthalene group.

These compounds share structural similarities but differ in their specific functional groups, which can influence their chemical reactivity and biological activity

Properties

IUPAC Name

N-[(2,4-dichlorophenyl)carbamothioyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2OS/c16-11-6-7-13(12(17)9-11)18-15(21)19-14(20)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUQOJQHVYQHSEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC(=S)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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